molecular formula C16H23ClO2 B2590052 3-Chloro-4-(nonyloxy)benzaldehyde CAS No. 101254-64-2

3-Chloro-4-(nonyloxy)benzaldehyde

Cat. No. B2590052
CAS RN: 101254-64-2
M. Wt: 282.81
InChI Key: ROBCFLWEVJAUAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The addition reaction between p-nitrobenzaldehyde and chloroform is efficiently catalyzed by commercial CaO modified with benzyl bromide . This might suggest potential reactions involving 3-Chloro-4-(nonyloxy)benzaldehyde.

Scientific Research Applications

  • Catalytic Applications : The preparation, characterization, and application of sulfated Ti-SBA-15 catalyst for oxidation of benzyl alcohol to benzaldehyde demonstrate significant advancements in catalysis. This research highlights the enhancement of oxidative properties and increased conversion rates in catalytic processes (Sharma, Soni, & Dalai, 2012).

  • Photocatalytic Performance : Modifications of graphitic carbon nitride as a metal-free photocatalyst for the selective synthesis of benzaldehyde from benzyl alcohol are notable. This research emphasizes environmentally friendly conditions and the efficient use of lighting sources for photocatalytic conversion (Lima et al., 2017).

  • Synthetic Chemistry : The reaction of aldehydes with stabilized sulfur ylides for the stereoselective synthesis of 2,3-epoxy-amides showcases innovative approaches in synthetic chemistry. This research provides insights into yield optimization and stereoselectivity (Fernandez, Durante-Lanes, & López-Herrera, 1990).

  • Organic Synthesis : The one-pot synthesis of heterocyclic beta-chlorovinyl aldehydes using Vilsmeier reagent demonstrates the efficiency in organic synthesis processes. This research highlights the synthesis of complex organic compounds through innovative methods (Majo & Perumal, 1996).

  • Metal-Organic Frameworks : Improved synthesis, thermal stability, and catalytic properties of the metal-organic framework compound Cu3(BTC)2 are significant for material science. This research explores the interaction of benzaldehyde with metal-organic frameworks and their applications in catalysis (Schlichte, Kratzke, & Kaskel, 2004).

properties

IUPAC Name

3-chloro-4-nonoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClO2/c1-2-3-4-5-6-7-8-11-19-16-10-9-14(13-18)12-15(16)17/h9-10,12-13H,2-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBCFLWEVJAUAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC1=C(C=C(C=C1)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.